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Compound of Interest

Compound Name: Tebipenem

Cat. No.: B1682724 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for understanding and investigating adverse

events associated with Tebipenem, based on data from pivotal clinical studies.

Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their

experiments related to Tebipenem's adverse events.
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Question Answer

How can I accurately assess the causality of an

adverse event (AE) in relation to Tebipenem

administration in my study?

Causality assessment should be a systematic

process. In the ADAPT-PO trial, the relationship

of each AE to the study drug was assessed by

the investigator as either related or not related.

For a more granular assessment, consider using

a standardized algorithm like the Naranjo

Adverse Drug Reaction Probability Scale. This

involves evaluating the temporal relationship of

drug administration to the event onset,

dechallenge and rechallenge results (if

applicable and ethical), and alternative causes.

What are the key safety parameters to monitor

in preclinical and clinical studies of Tebipenem

based on known adverse events?

Based on clinical trial data, gastrointestinal

effects and neurological symptoms are the most

common AEs. Therefore, continuous monitoring

of gastrointestinal tolerance (e.g., incidence and

severity of diarrhea, nausea) and neurological

status (e.g., incidence of headache) is crucial.

Standard safety monitoring should also include

hematology, serum chemistry, urinalysis, vital

signs, and electrocardiograms (ECGs) as

performed in the pivotal clinical trials.[1]

I am observing a higher-than-expected

incidence of diarrhea in my study population.

What could be the contributing factors?

Several factors could contribute to an increased

incidence of diarrhea. First, review the baseline

characteristics of your study population, as

underlying gastrointestinal conditions could be a

predisposing factor. Second, analyze the

concomitant medications for any known

interactions or overlapping side effects. Third,

consider the possibility of Clostridioides difficile-

associated diarrhea, which was observed in the

comparator arm of the ADAPT-PO trial, and

implement appropriate diagnostic testing if

clinically indicated.[2]
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How should I grade the severity of adverse

events observed in my Tebipenem study?

It is recommended to use a standardized

grading system to ensure consistency and

comparability of data. The ADAPT-PO clinical

trial protocol utilized the National Cancer

Institute's Common Terminology Criteria for

Adverse Events (CTCAE) v5.0.[3] This system

grades adverse events on a scale from 1 (Mild)

to 5 (Death related to AE), providing a robust

framework for safety reporting.[4][5]

Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the adverse events of

Tebipenem.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://cdn.clinicaltrials.gov/large-docs/67/NCT03788967/Prot_000.pdf
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v5-5x7.pdf
https://evs.nci.nih.gov/ftp1/CTCAE/CTCAE_4.03/Archive/CTCAE_4.0_2009-05-29_QuickReference_8.5x11.pdf
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Question Answer

What are the most common adverse events

associated with Tebipenem?

The most frequently reported adverse events in

pivotal Phase 3 clinical trials (ADAPT-PO and

PIVOT-PO) were diarrhea and headache.[2][6]

[7][8][9][10]

How does the safety profile of oral Tebipenem

compare to intravenous carbapenems?

The safety profile of oral Tebipenem has been

shown to be generally comparable to that of

intravenous carbapenems such as ertapenem

and imipenem-cilastatin.[11] In the ADAPT-PO

trial, the overall incidence of treatment-emergent

adverse events was similar between the

Tebipenem and ertapenem groups.[2][11]

What is the overall incidence of adverse events

with Tebipenem treatment?

In the ADAPT-PO Phase 3 trial, treatment-

emergent adverse events were reported in

approximately 26% of patients who received

Tebipenem, which was similar to the comparator

group receiving intravenous ertapenem.[2]

Were there any serious adverse events of

particular concern in the clinical trials?

Serious treatment-emergent adverse events

(TEAEs) were infrequent in the ADAPT-PO trial,

occurring in 1.3% of patients receiving

Tebipenem compared to 1.7% in the ertapenem

group.[2] The Independent Data Monitoring

Committee for the PIVOT-PO trial did not

identify any new safety concerns.[6][8][10]

Is there a risk of Clostridioides difficile-

associated diarrhea with Tebipenem?

In the ADAPT-PO trial, there were no reported

cases of Clostridioides difficile-associated

TEAEs in the Tebipenem group, while three

cases were observed in the ertapenem group.[2]

Are there any specific patient populations that

may be at a higher risk for adverse events with

Tebipenem?

The clinical trial data available so far have not

highlighted specific subpopulations at a

significantly higher risk. However, as with most

drugs, patients with pre-existing conditions or

those taking multiple medications should be

monitored closely. The effect of renal
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impairment on Tebipenem's safety profile has

been a subject of dedicated clinical study.

Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse
Events (TEAEs) in the ADAPT-PO Phase 3 Trial

Adverse Event
Tebipenem Pivoxil

Hydrobromide (n=685)
Ertapenem (n=687)

Any TEAE ~26% ~26%

Diarrhea 5.0% 5.0%

Headache 3.8% 3.8%

Serious TEAEs 1.3% 1.7%

Clostridioides difficile-

associated TEAEs
0 3

Data from the ADAPT-PO

Phase 3 clinical trial as

reported in a press release by

Spero Therapeutics.[2]

Table 2: Overview of the Safety Profile of Tebipenem in
the PIVOT-PO Phase 3 Trial
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Adverse Event Description

Most Common AEs Diarrhea and headache

Severity of Common AEs All mild or moderate and non-serious

Overall Safety
No new safety concerns identified beyond the

known safety profile of tebipenem

Information based on the findings of the

Independent Data Monitoring Committee for the

PIVOT-PO trial.[6][8][10]

Experimental Protocols
The following section details the methodologies for the assessment of adverse events as

outlined in the protocol for the Phase 3 ADAPT-PO (SPR994-301) clinical trial.

Adverse Event Monitoring and Reporting
1. Definition of an Adverse Event (AE): An AE is defined as any untoward medical occurrence

in a clinical trial participant administered a pharmaceutical product, which does not necessarily

have a causal relationship with the treatment. This includes any new or exacerbated pre-

existing conditions.

2. Definition of a Serious Adverse Event (SAE): An SAE is any AE that results in:

Death

A life-threatening situation

Inpatient hospitalization or prolongation of existing hospitalization

Persistent or significant disability/incapacity

A congenital anomaly/birth defect

3. Data Collection:
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All AEs, whether observed by the investigator or reported by the participant, were recorded

on the electronic Case Report Form (eCRF).

Information collected for each AE included:

Description of the event

Date of onset and resolution

Severity

Relationship to the study drug (as assessed by the investigator)

Action taken

Outcome

4. Severity Grading:

The severity of AEs was graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (CTCAE), Version 5.0.[3]

The grading scale is as follows:

Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only;

intervention not indicated.[4][5]

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-

appropriate instrumental activities of daily living (ADL).[4]

Grade 3: Severe or medically significant but not immediately life-threatening;

hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

[5]

Grade 4: Life-threatening consequences; urgent intervention indicated.[4][5]

Grade 5: Death related to AE.[4][5]
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5. Safety Assessments:

Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis were performed at

screening, baseline, and at the end of therapy.

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at

specified time points throughout the study.

Physical Examinations: A complete physical examination was conducted at screening and at

the final follow-up visit.

Electrocardiograms (ECGs): ECGs were performed at screening and at the end of therapy to

monitor for any cardiac effects.

Mandatory Visualization
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Caption: Workflow for Adverse Event Assessment in Tebipenem Clinical Trials.
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Caption: Key Safety Monitoring Protocols in Tebipenem Clinical Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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